![B602832 N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide CAS No. 1262036-50-9](/img/structure/B602832.png)

N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide

説明

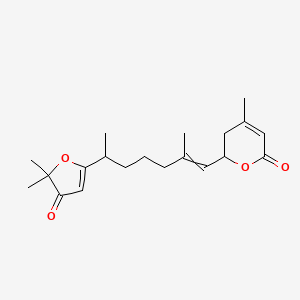

“N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It is also known as LY2886721 . This compound is a BACE inhibitor and has been found to be effective in preclinical trials for Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of this compound has been studied using x-ray diffraction . The compound forms a complex with BACE1, and the crystal structure of this complex has been determined .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 390.4 g/mol, a XLogP3-AA value of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 3, and a topological polar surface area of 115 Ų .科学的研究の応用

Alzheimer’s Disease Treatment

LY2886721 is a potent BACE1 inhibitor . BACE1 is a key protease controlling the formation of amyloid β, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease (AD) . Therefore, the development of potent and selective inhibitors of BACE1 has been a focus of many drug discovery efforts . LY2886721 has reached phase 2 clinical trials in AD .

Amyloid β Lowering

LY2886721 has high selectivity against key off-target proteases, which efficiently translates in vitro activity into robust in vivo amyloid β lowering in nonclinical animal models . Similar potent and persistent amyloid β lowering was observed in plasma and lumbar CSF when single and multiple doses of LY2886721 were administered to healthy human subjects .

Nonclinical Animal Model

LY2886721 has been used in nonclinical animal models to study its effects . It has shown to elicit robust central Aβ pharmacodynamic responses in mice, dogs, and humans .

Early Alzheimer’s Disease

LY2886721 is in clinical development for early Alzheimer’s disease . It has shown promising results in preclinical characterization .

BACE1 Inhibition

LY2886721 is an active site BACE1 inhibitor . It has shown to inhibit recombinant hBACE1 with an IC50 of 20.3 nM .

Improvement of Diabetic Phenotypes

Research has suggested that targeted BACE1 inhibition using LY2886721 could improve glucose homeostasis, insulin sensitivity and motor performance .

作用機序

Target of Action

LY2886721, also known as N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide, primarily targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is a key protease controlling the formation of amyloid β, a peptide hypothesized to play a significant role in the pathogenesis of Alzheimer’s disease (AD) .

Mode of Action

LY2886721 acts as a potent and selective inhibitor of BACE1 . It inhibits recombinant hBACE1 with an IC50 of 20 nM . The compound’s interaction with BACE1 results in robust in vivo amyloid β lowering in nonclinical animal models . This inhibition of BACE1 reduces the formation of amyloid β, thereby potentially slowing the progression of AD .

Biochemical Pathways

The primary biochemical pathway affected by LY2886721 is the amyloidogenic processing of the amyloid precursor protein (APP), initiated by BACE1 . By inhibiting BACE1, LY2886721 reduces the cleavage of APP and the subsequent formation of amyloid β . This leads to a decrease in the accumulation of amyloid β plaques, which are a characteristic feature of AD .

Pharmacokinetics

It is known that ly2886721 is orally available , suggesting good absorption. It has also been reported that the compound can penetrate the blood-brain barrier , indicating effective distribution to the site of action.

Result of Action

The primary molecular effect of LY2886721 is the inhibition of BACE1, leading to a reduction in the production of amyloid β . At the cellular level, this results in a decrease in the formation and accumulation of amyloid β plaques . These effects collectively contribute to the compound’s potential therapeutic benefit in AD.

Action Environment

It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs in general These can include factors such as diet, lifestyle, co-administered drugs, and exposure to environmental toxins

特性

IUPAC Name |

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRNVHMMDAAIK-YPMLDQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155117 | |

| Record name | LY-2886721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262036-50-9 | |

| Record name | N-[3-[(4aS,7aS)-2-Amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a(7H)-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262036-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-2886721 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2886721 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2886721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2886721 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ62IWB67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)